L-Glutamic acid, ditetradecyl ester

Description

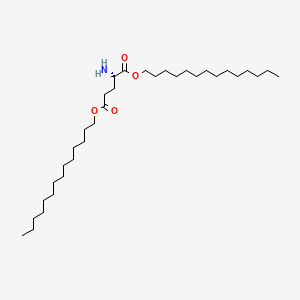

L-Glutamic acid, ditetradecyl ester (theoretical structure: C₃₃H₆₃NO₄) is a synthetic diester derivative of the amino acid L-glutamic acid, where the γ- and α-carboxylic acid groups are esterified with tetradecyl (C14) alkyl chains. These derivatives are often designed to modulate solubility, lipophilicity, and bioavailability, particularly in drug delivery systems .

Properties

CAS No. |

62765-53-1 |

|---|---|

Molecular Formula |

C33H65NO4 |

Molecular Weight |

539.9 g/mol |

IUPAC Name |

ditetradecyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C33H65NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3/t31-/m0/s1 |

InChI Key |

CRFSSMHIOMPWFK-HKBQPEDESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, ditetradecyl ester typically involves the esterification of L-glutamic acid with tetradecyl alcohol. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds by mixing L-glutamic acid with tetradecyl alcohol in the presence of TMSCl, followed by stirring at elevated temperatures (around 50°C) to facilitate esterification . The reaction conditions can be optimized to achieve selective esterification, and the resulting product can be purified through azeotropic removal of the alkyl TMS ether by simple evaporation with alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, ditetradecyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The ester bonds in the compound are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions . Acidic hydrolysis typically results in the formation of L-glutamic acid and tetradecyl alcohol, while basic hydrolysis (saponification) produces the corresponding carboxylate salt and alcohol .

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves the use of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of water. Basic hydrolysis requires strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation: Oxidative reactions may involve reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include L-glutamic acid, tetradecyl alcohol, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Glutamic acid, ditetradecyl ester has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its hydrophobic nature makes it suitable for incorporation into amphiphilic structures, which can be used in the development of surfactants and emulsifiers.

Biology

In biological research, this compound can be used to study protein-lipid interactions and membrane dynamics. Its ability to integrate into lipid bilayers makes it a valuable tool for investigating the behavior of membrane-bound proteins and receptors.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its hydrophobic properties can be exploited to enhance the solubility and bioavailability of hydrophobic drugs. Additionally, it can be used to modify the pharmacokinetic properties of therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to act as an emulsifier and stabilizer makes it a valuable ingredient in lotions, creams, and other topical formulations.

Mechanism of Action

The mechanism of action of L-Glutamic acid, ditetradecyl ester is primarily related to its ability to interact with lipid membranes. The esterified form of L-glutamic acid can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and receptors, influencing various cellular processes . Additionally, the compound’s hydrophobic nature allows it to act as a carrier for hydrophobic drugs, facilitating their transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-glutamic acid ditetradecyl ester (hypothetical) to structurally related esters based on chain length, branching, and functional groups. Key parameters include lipophilicity, solubility, thermal stability, and biological activity.

Shorter Alkyl Chain Esters

- Examples : L-Glutamic acid dimethyl ester (CAS 23150-65-4), diethyl ester (CAS 1118-89-4), and γ-methyl ester (CAS 1499-55-4).

- Properties: Solubility: Shorter chains (e.g., methyl, ethyl) increase water solubility. For instance, L-glutamic acid diethyl ester hydrochloride has a solubility of 3.30 g/L in aqueous media, making it suitable for oral or injectable formulations . Lipophilicity: Lower logP values (e.g., 2.374–3.191 for ibuprofenates with isopropyl/pentyl chains) compared to longer-chain derivatives . Biological Activity: Diethyl ester derivatives demonstrate neuroactive effects, such as impairing discrimination learning in rats via non-NMDA receptor modulation .

Medium-Length Alkyl Chain Esters

- Examples : L-Glutamic acid dibutyl ester (CAS 816-59-1) and ibuprofenates with pentyl chains ([Glu(OPent)][IBU]).

- Properties: Skin Permeability: Medium chains (C4–C5) optimize transdermal delivery. For example, [Glu(OPent)][IBU] showed the highest skin penetration rate (24.3 μg/cm² after 24 h) among ibuprofen derivatives . Lipophilicity-Solubility Balance: Octanol/water partition coefficients (2.374–3.191) indicate medium lipophilicity, enabling both solubility and permeability .

Branched and Aromatic Esters

- Examples : L-Glutamic acid tert-butyl ester (CAS 2419-56-9) and benzyl ester (HMDB0250759).

- Properties :

- Thermal Stability : tert-Butyl esters exhibit lower melting points (e.g., 182°C for γ-methyl ester vs. 110°C for tert-butyl ester), favoring storage stability .

- Steric Effects : Bulky tert-butyl groups hinder enzymatic hydrolysis, prolonging half-life in biological systems .

- Aromatic Moieties : Benzyl esters (e.g., L-glutamic acid 5-benzyl ester) show unique solubility profiles and are used in polymer synthesis (e.g., poly(benzyl L-glutamate)) .

Long-Chain Esters in Drug Delivery

- Relevant Data :

- Ibuprofenates with longer alkyl chains (e.g., [Glu(OiPr)][IBU]) demonstrated 3–6.7× greater skin accumulation than ibuprofen, with permeability inversely related to retention .

- Increasing chain length correlates with higher melting points (e.g., 182°C for γ-methyl ester vs. 110°C for tert-butyl ester) .

- Projected Properties of Ditetradecyl Ester :

- Lipophilicity : Extremely high (logP ~12–14), limiting aqueous solubility but ideal for lipid-based formulations.

- Permeability : Likely high transdermal flux due to lipid bilayer affinity but may require penetration enhancers for practical use.

- Stability : Hydrolytic stability at physiological pH may be lower than tert-butyl esters but higher than short-chain esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.